

2,2-Dimethoxypentane: A Comprehensive Technical Guide to its Safety and Hazards

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Compound of Interest

Compound Name: 2,2-Dimethoxypentane

Cat. No.: B12843018

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and hazards associated with **2,2-Dimethoxypentane**. The information is intended to guide researchers, scientists, and professionals in the drug development industry in the safe handling, storage, and use of this chemical. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key toxicological assessments are provided.

Chemical and Physical Properties

2,2-Dimethoxypentane is a flammable, colorless liquid.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C7H16O2	
Molecular Weight	132.20 g/mol	
CAS Number	55904-98-8	[2]
Appearance	Colorless liquid	[1]
Odor	Sweet	[1]
Boiling Point	121.2 °C at 760 mmHg	
Flash Point	11.5 °C	[3]
Density	0.842 g/cm ³	[3]
Vapor Pressure	17.7 mmHg at 25°C	[3]
Solubility	Slightly soluble in water.	[4]

Hazard Identification and GHS Classification

2,2-Dimethoxypentane is classified as a highly flammable liquid and vapor.[2] Appropriate precautions must be taken to avoid ignition sources.

GHS Classification:[2]

- Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

Signal Word: Danger[2]

Hazard Statements:[2]

- H225: Highly flammable liquid and vapor

Precautionary Statements:[2]

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- P233: Keep container tightly closed.

- P240: Ground/bond container and receiving equipment.
- P241: Use explosion-proof electrical/ventilating/lighting equipment.
- P242: Use only non-sparking tools.
- P243: Take precautionary measures against static discharge.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
- P370+P378: In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.
- P403+P235: Store in a well-ventilated place. Keep cool.
- P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Comprehensive toxicological data for **2,2-Dimethoxypentane** is limited.^[1] Therefore, data for the structurally similar compound, 2,2-Dimethoxypropane, is often used as a surrogate for assessing potential hazards.

Test	Species	Route	Value	Reference(s)
Acute Oral Toxicity (LD50)	Rat	Oral	2,260 mg/kg (for 2,2-Dimethoxypropane)	[4]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	2,100 mg/kg (for 2,2-Dimethoxypropane)	[4]
Eye Irritation	Not available	-	Causes serious eye irritation (for 2,2-Dimethoxypropane)	[4]
Skin Irritation	Not available	-	Slight irritation (for 2,2-Dimethoxypropane)	[4]

Reactivity and Stability

2,2-Dimethoxypentane is stable under recommended storage conditions.[5] However, like other ethers, it may form explosive peroxides upon exposure to air and light over time.[5][6]

- Incompatible Materials: Strong oxidizing agents, strong acids.[1]
- Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[1]
- Hazardous Polymerization: Does not occur.[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These are based on internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD 423 (Acute Toxic Class Method)

This method is designed to classify a substance based on its acute oral toxicity.^[7]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level.^[7] The outcome of this step determines the next dose level, allowing for classification with a minimal number of animals.^[7]

Methodology:

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.^[8]
- Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature and humidity for at least 5 days to acclimatize.^[8] Food is withheld overnight before dosing.^[6]
- Dose Preparation and Administration: The test substance is prepared at the desired concentration. The dose is administered orally via gavage.^[6]
- Stepwise Dosing:
 - Step 1: Three animals are dosed at a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).^[3]
 - Subsequent Steps: The response of the animals in the previous step (mortality or survival) determines the next dose level. If mortality is observed, the next step uses a lower dose. If no mortality, a higher dose is used.^[7]
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.^[9]
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.^[9]

- Data Analysis: The results are used to classify the substance according to GHS categories.
[3]

Acute Dermal Toxicity - OECD 402

This test assesses the potential for a substance to cause toxicity through skin contact.[10]

Principle: The substance is applied to the skin of a small number of animals at a specific dose.
[11]

Methodology:

- Animal Selection: Healthy, young adult rats or rabbits with intact skin are used.[8]
- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals.[9]
- Dose Application: The test substance is applied uniformly over the shaved area (at least 10% of the body surface area).[8] The area is then covered with a porous gauze dressing for 24 hours.[9]
- Dose Levels: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[11]
- Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.[9] Body weight is recorded weekly.[11]
- Necropsy: A gross necropsy is performed on all animals at the end of the study.[11]

In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

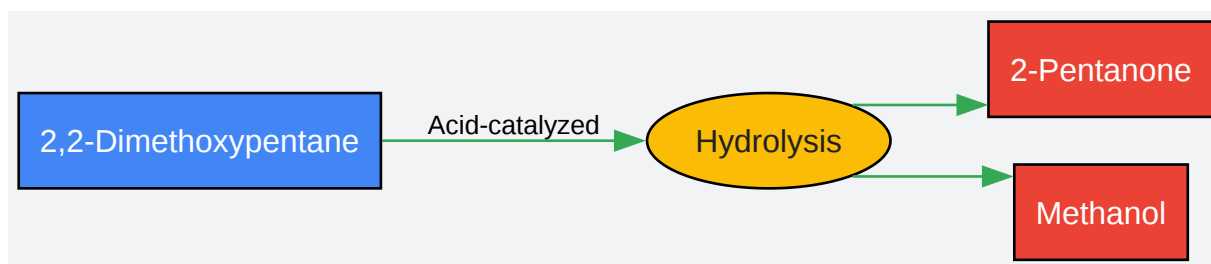
Methodology:

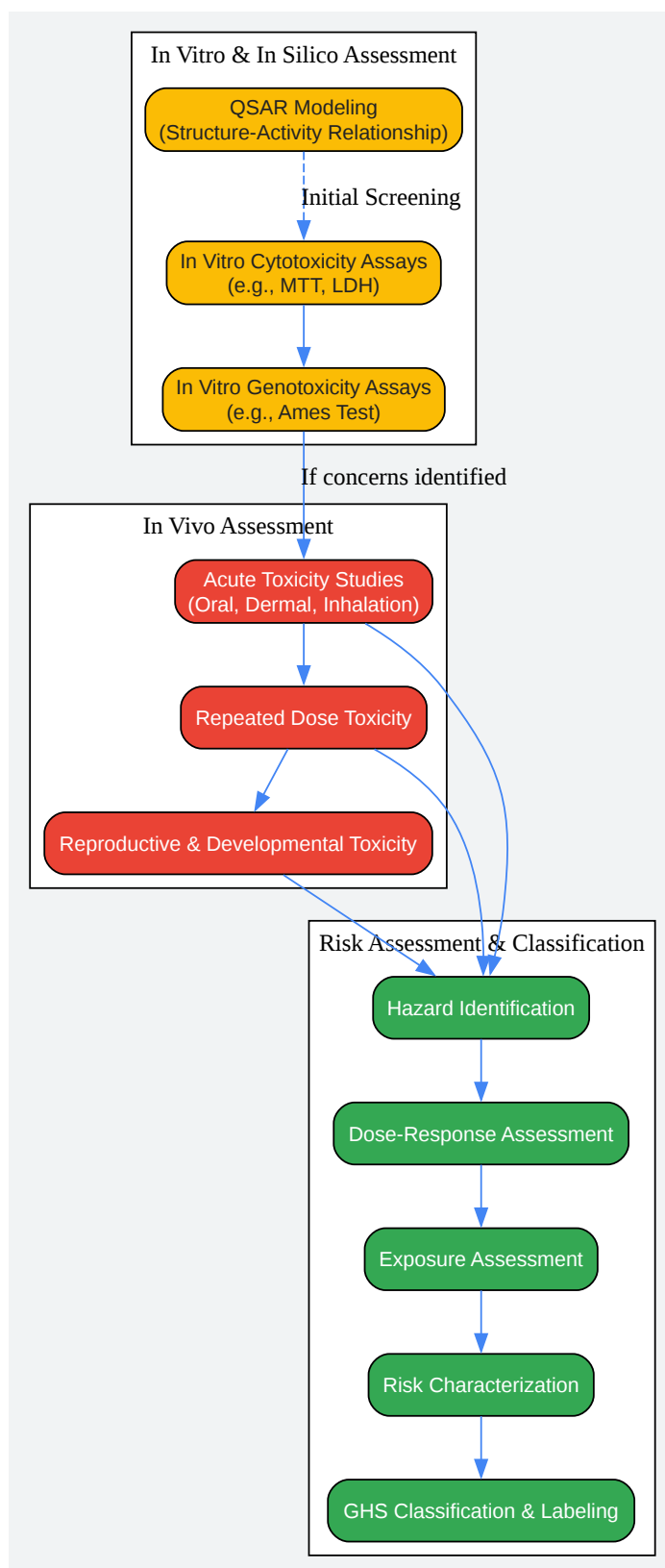
- **Cell Culture:** A suitable cell line (e.g., HepG2, 3T3) is cultured in appropriate media and conditions.[\[1\]](#)
- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[\[12\]](#)
- **Compound Exposure:** The test compound is added to the wells at various concentrations. Control wells with vehicle only are also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[\[12\]](#)
- **MTT Addition:** After the incubation period, the media is removed, and fresh media containing MTT is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.
- **Solubilization:** A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound. An IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.[\[1\]](#)

Signaling Pathways and Experimental Workflows

Probable Metabolic Pathway of 2,2-Dimethoxypentane

While specific metabolic studies on **2,2-Dimethoxypentane** are not readily available, the general metabolic pathway for acetals involves acid-catalyzed hydrolysis. In a biological system, this would likely lead to the formation of the corresponding ketone and alcohol.





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